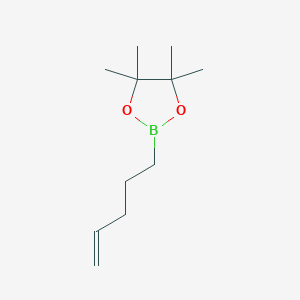
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as CCT137690, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by Cancer Research UK in 2009 and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by chemotherapy or radiation therapy. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy. CCT137690 selectively inhibits N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide by binding to its ATP-binding site, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in these cell lines. In vivo studies have shown that CCT137690 can inhibit tumor growth and prolong survival in mouse models of breast and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCT137690 is its selectivity for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in animal studies. However, CCT137690 is a relatively new compound and its long-term toxicity and safety profile are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on CCT137690. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibitors based on the structure of CCT137690. Finally, further studies are needed to fully understand the long-term toxicity and safety profile of CCT137690.
Métodos De Síntesis
The synthesis of CCT137690 involves several steps, starting with the reaction of 4-cyclohexylthiazol-2-amine with 4-fluorobenzyl chloride to form the intermediate 4-(4-fluorobenzyl)thiazol-2-ylcyclohexylamine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield CCT137690. The synthesis process is complex and requires several purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
CCT137690 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, a protein kinase that plays a critical role in the DNA damage response pathway. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition can lead to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPVXDCUUQEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2786119.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)




![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2786133.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2786137.png)

![cyclohexyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2786139.png)
